molecular formula C28H22Cl2N2O3 B15018990 4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

Cat. No.: B15018990
M. Wt: 505.4 g/mol
InChI Key: UQWRPPGHTUPPAM-KBVAKVRCSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is a complex organic compound with the molecular formula C30H26Cl2N2O4. This compound is known for its unique chemical structure, which includes two chlorobenzyl groups and a benzohydrazide moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with a suitable phenol derivative to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to form the benzohydrazide. The final step involves the condensation of the benzohydrazide with an aldehyde or ketone to form the desired product under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to its specific arrangement of chlorobenzyl and benzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.

Properties

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c29-24-11-5-20(6-12-24)18-34-26-15-9-22(10-16-26)28(33)32-31-17-23-3-1-2-4-27(23)35-19-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

UQWRPPGHTUPPAM-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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